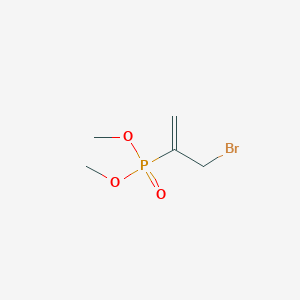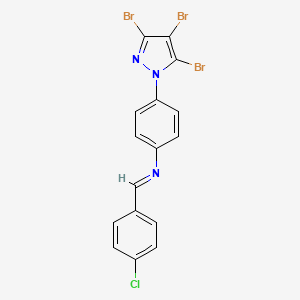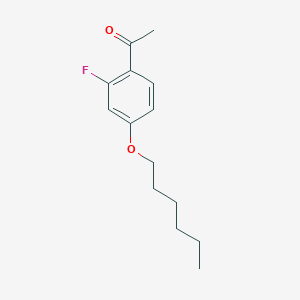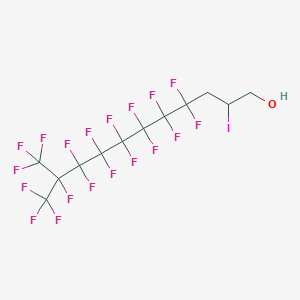![molecular formula C12H8BrNO2S B1622390 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 955-52-2](/img/structure/B1622390.png)
2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
Vue d'ensemble
Description
“2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 955-52-2 . It has a molecular weight of 310.17 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "2-[(4-bromophenyl)sulfanyl]nicotinic acid" . The InChI code for this compound is "1S/C12H8BrNO2S/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)" .
Physical And Chemical Properties Analysis
The compound is stored at room temperature and is available in powder form .
Applications De Recherche Scientifique
Environmental Persistence and Bioaccumulation
Research by Conder et al. (2008) critically reviews the bioaccumulation potential of Perfluorinated Carboxylic Acids (PFCAs), highlighting the environmental persistence and complex bioaccumulation behaviors of such compounds. This could be relevant when considering the environmental fate and potential bioaccumulation concerns for structurally complex compounds like "2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid" (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Coordination Chemistry
Boča, Jameson, and Linert (2011) review the chemistry and properties of bis-benzimidazole and bis-benzthiazole compounds, which might share some structural or functional similarities with "2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid," especially in terms of potential applications in coordination chemistry or as ligands in metal complexes (Boča, Jameson, & Linert, 2011).
Microbial Degradation
Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, emphasizing the complexity of degrading environmentally persistent compounds. Insights from this review could inform understanding of the biodegradability or environmental impact of structurally complex compounds like "2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid" (Liu & Avendaño, 2013).
Antimicrobial and Anticancer Potential
Research into various cinnamic acid derivatives has revealed their potential as antimicrobial and anticancer agents. This suggests that compounds with specific functional groups, such as carboxylic acids, might exhibit significant biological activity. These findings may provide a basis for investigating the biological activities of "2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid" (De, Baltas, & Bedos-Belval, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2S/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGJCWLQSIOCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366647 | |
| Record name | 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
955-52-2 | |
| Record name | 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1622316.png)
![2,5-Dichloro[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B1622317.png)


![Methyl 2-[(2-cyanoethyl)thio]acetate](/img/structure/B1622324.png)

